molecular formula C53H91N11O13 B12754061 MAGE-A1-derived peptide CAS No. 160213-30-9

MAGE-A1-derived peptide

Cat. No.: B12754061
CAS No.: 160213-30-9
M. Wt: 1090.4 g/mol
InChI Key: ICTPRLMOGAKCOZ-HWVMREAWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identity and Sequence Analysis

The primary structure of KVLEYVIKV consists of nine amino acid residues arranged in the sequence Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val . This linear configuration lacks post-translational modifications such as glycosylation or disulfide bonds, distinguishing it from structurally complex peptides like oxytocin or vasopressin. The peptide’s molecular weight is 1090.36 g/mol , calculated from its empirical formula $$ C{53}H{91}N{11}O{13} $$.

Amino acid composition analysis reveals a predominance of hydrophobic residues (Val, Leu, Ile) and charged side chains (Lys, Glu), contributing to its amphipathic nature. The theoretical isoelectric point (pI) of KVLEYVIKV is 5.7 , determined by the balance between its acidic (Glu) and basic (Lys) residues. This pI value situates the peptide in a mildly acidic physiological range, influencing its solubility and interaction with HLA molecules.

Table 1: Structural Properties of KVLEYVIKV

Property Value
Sequence Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val
Molecular Weight 1090.36 g/mol
Amino Acid Composition Lys (2), Val (3), Leu, Glu, Tyr, Ile
Theoretical pI 5.7
Hydrophobicity Index 0.45 (GRAVY score)

The peptide’s secondary structure, predicted using Chou-Fasman algorithms, indicates a propensity for β-sheet formation due to alternating hydrophobic and hydrophilic residues. This structural feature may facilitate its binding to the groove of HLA-A*02:01, as β-sheets often stabilize peptide-MHC interactions.

Biological Classification as a Nonapeptide

KVLEYVIKV belongs to the nonapeptide category, defined as oligopeptides comprising nine amino acids. Nonapeptides occupy a unique niche in peptide biology, bridging small signaling molecules (e.g., enkephalins) and larger polypeptides. Unlike ribosomal peptides such as glutathione, KVLEYVIKV is processed proteolytically from the MAGE-A1 protein, a tumor-associated antigen expressed in malignancies like melanoma and lung adenocarcinoma.

Comparative Analysis of Nonapeptides
Nonapeptides exhibit diverse biological roles:

  • Bradykinin (RPPGFSPFR) : Mediates vasodilation and inflammation.
  • Oxytocin (CYIQNCPLG) : Regulates social bonding and uterine contractions.
  • KVLEYVIKV : Serves as an immunogenic epitope in cancer immunotherapy.

KVLEYVIKV distinguishes itself through its exclusive association with pathological contexts. Unlike constitutively expressed peptides like oxytocin, KVLEYVIKV’s expression is restricted to cancer cells and germline tissues, classifying it as a cancer-testis antigen . This restricted expression pattern makes it a target for therapies such as Chimeric Antigen Receptor (CAR) T-cell engineering, where its presentation on HLA-A*02:01 guides immune cell targeting.

The peptide’s classification also intersects with major histocompatibility complex (MHC) class I ligands, which typically range from 8–11 amino acids. KVLEYVIKV’s nonameric length aligns perfectly with the binding preferences of HLA-A*02:01, a common MHC allele in human populations. Structural studies using mass spectrometry have quantified its presentation at approximately 18 copies per cell on melanoma cells, underscoring its antigenic relevance.

Properties

CAS No.

160213-30-9

Molecular Formula

C53H91N11O13

Molecular Weight

1090.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C53H91N11O13/c1-11-32(10)44(52(75)58-36(17-13-15-25-55)47(70)63-43(31(8)9)53(76)77)64-51(74)42(30(6)7)62-49(72)39(27-33-18-20-34(65)21-19-33)59-46(69)37(22-23-40(66)67)57-48(71)38(26-28(2)3)60-50(73)41(29(4)5)61-45(68)35(56)16-12-14-24-54/h18-21,28-32,35-39,41-44,65H,11-17,22-27,54-56H2,1-10H3,(H,57,71)(H,58,75)(H,59,69)(H,60,73)(H,61,68)(H,62,72)(H,63,70)(H,64,74)(H,66,67)(H,76,77)/t32-,35-,36-,37-,38-,39-,41-,42-,43-,44-/m0/s1

InChI Key

ICTPRLMOGAKCOZ-HWVMREAWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of peptides like Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the microbial genome .

Chemical Reactions Analysis

Types of Reactions

Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val involves its interaction with cell surface receptors and the extracellular matrix. The peptide sequence can bind to integrins and other cell adhesion molecules, promoting cell attachment, migration, and differentiation. This interaction activates various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key peptides with overlapping residues or functional relevance:

Compound Sequence/Structure Modifications Biological Role Key Findings References
Target Nonapeptide Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val Linear Hypothetical: Cell adhesion, signaling High hydrophobic content may enhance membrane interactions N/A
IKVAV Peptide Ile-Lys-Val-Ala-Val Linear pentapeptide Promotes tumor metastasis Enhances liver colonization via homotypic adhesion
Cyclo-cTP Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr) Cyclic hexapeptide Immune modulation Improved stability and macrophage activation vs. linear TP-5
dec-RVKR-cmk decoyl-Arg-Val-Lys-Arg Chloromethyl ketone conjugate Antiviral (flaviviruses) Inhibits viral proteases via Val-Lys motifs
Fc-KLV Fc-Lys-Leu-Val-OCH3 Ferrocene conjugate Electrochemical probe Reversible redox activity; diffusion-controlled kinetics

Detailed Comparative Analysis

IKVAV Peptide (Ile-Lys-Val-Ala-Val)
  • Sequence Overlap : Shares Lys, Val, and Ile residues.
  • Structural Differences : Shorter (5 residues vs. 9) and includes alanine (Ala).
  • Functional Insights: Promotes liver colonization in metastatic cancer by enhancing tumor cell adhesion and retention .
Cyclo-cTP (Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr))
  • Sequence Overlap : Contains Lys, Val, Tyr.
  • Structural Differences : Cyclization via disulfide bond improves resistance to enzymatic degradation.
  • Functional Insights : Cyclic peptides exhibit enhanced stability and bioactivity. The target’s linear structure may limit its half-life but simplify synthesis .
dec-RVKR-cmk (Decanoyl-Arg-Val-Lys-Arg-chloromethyl ketone)
  • Sequence Overlap : Features Val-Lys motifs.
  • Structural Differences : Tetrapeptide with a lipid conjugate and protease inhibitor group.
  • Functional Insights : Targets flavivirus proteases, suggesting Val-Lys sequences may mediate enzyme interactions. The target’s multiple Lys residues could similarly engage in catalytic or binding roles .
Fc-KLV (Fc-Lys-Leu-Val-OCH3)
  • Sequence Overlap : Includes Lys, Leu, Val.
  • Structural Differences : Conjugated to ferrocene for electrochemical applications.
  • The target’s Tyr residue could enable spectroscopic analysis .

Metabolic and Genetic Considerations

  • Amino Acid Roles: Val, Leu, and Ile are branched-chain amino acids (BCAAs) critical in energy metabolism. and show these residues regulate antibiotic biosynthesis and plasma levels, suggesting the target peptide may influence metabolic pathways or require BCAA-rich environments for stability .
  • Genetic Polymorphisms : Variants in Val/Leu/Ile-containing enzymes (e.g., PON1, MnSOD) correlate with oxidative stress and cardiovascular disease, implying the target’s residues might modulate similar pathways .

Biological Activity

Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val, a nonapeptide, is composed of the amino acids lysine, valine, leucine, glutamic acid, tyrosine, valine, isoleucine, lysine, and valine. This peptide is derived from laminin, a key protein in the extracellular matrix that plays an essential role in cell adhesion, differentiation, and migration. Its unique sequence imparts specific biological activities, particularly in neural tissue engineering and regenerative medicine.

The biological activity of Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val primarily involves its interaction with cell surface receptors and the extracellular matrix. The peptide binds to integrins and other adhesion molecules, promoting:

  • Cell attachment
  • Cell migration
  • Cell differentiation

This interaction activates critical intracellular signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are vital for cell survival and proliferation.

Research Findings

  • Neural Tissue Engineering : Studies indicate that this peptide enhances neural stem cell growth and differentiation. It has been shown to promote the survival of neural cells in vitro and in vivo models of neural injury .
  • Cell Adhesion and Migration : The peptide significantly increases cell adhesion in various cell types, which is crucial for tissue repair processes. This property has been exploited in developing biomaterials for tissue engineering applications.
  • Potential Therapeutic Applications : Due to its role in promoting neural regeneration, Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val is being investigated for its potential use in treating neurodegenerative diseases and injuries .

Comparative Analysis with Similar Compounds

Compound NameSequenceBiological Activity
Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-ValLys-Val-Leu-Glu-Tyr-Val-Ile-Lys-ValPromotes neural stem cell growth; enhances adhesion
Ile-Lys-Val-Ala-ValIle-Lys-Val-Ala-ValSimilar adhesion properties but less specific to neural cells
Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-PheGlu-Glu-Lys-Leu-Ile-Val-Val-Ala-PheDifferent sequence; varied biological effects

Study 1: Neural Stem Cell Differentiation

In a study published in Tissue Engineering, researchers demonstrated that Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val significantly increased the differentiation rate of neural stem cells into neurons when cultured on peptide-coated surfaces compared to control surfaces without peptides. The differentiation was quantified by measuring the expression levels of neuron-specific markers such as βIII-tubulin.

Study 2: Cell Migration Assay

A study conducted using a scratch assay showed that cells treated with Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val migrated faster to close the wound area compared to untreated controls. This effect was attributed to enhanced integrin signaling pathways activated by the peptide .

Q & A

Basic Research Questions

Q. How can the secondary structure of Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val be determined experimentally?

  • Methodological Answer : Utilize techniques like circular dichroism (CD) spectroscopy to analyze α-helix/β-sheet content, or nuclear magnetic resonance (NMR) for atomic-level resolution in solution. For solid-state structures, X-ray crystallography is recommended. Ensure proper peptide purification (e.g., HPLC) to minimize artifacts .

Q. What computational tools are suitable for predicting the peptide’s receptor-binding affinity?

  • Methodological Answer : Molecular docking software (e.g., AutoDock Vina, Schrödinger Suite) can model interactions with receptors like formyl peptide receptors (FPRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (e.g., Kd) .

Q. How to design an in vitro assay to test the peptide’s chemotactic activity?

  • Methodological Answer : Use a Boyden chamber assay with neutrophils or transfected cell lines (e.g., rat basophilic leukemia cells expressing FPR). Measure migration toward peptide gradients (e.g., 1–100 nM) and compare to controls like fMLF. Include pertussis toxin to assess G-protein coupling .

Advanced Research Questions

Q. How can contradictory data on receptor specificity (e.g., FPR vs. FPRL1) be resolved?

  • Methodological Answer : Perform competitive binding assays with labeled ligands (e.g., [³H]fMLF) and cross-desensitization experiments. Use FPR/FPRL1 knockout models or siRNA silencing to isolate receptor contributions. For example, WKYMVm (a similar peptide) showed higher potency for FPRL1 (EC₅₀ = 75 pM) than FPR (EC₅₀ = 25 nM) in calcium mobilization assays .

Q. What experimental strategies elucidate the peptide’s signaling pathways when pertussis toxin only partially inhibits responses?

  • Methodological Answer : Combine pharmacological inhibitors (e.g., U73122 for phospholipase C) with phosphoproteomics to identify non-canonical Gα subunits (e.g., Gq/11). Measure downstream effectors like inositol trisphosphate (IP3) or MAP kinase phosphorylation (e.g., ERK1/2) via Western blot .

Q. How to compare the biological activity of Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val with structurally related peptides (e.g., WKYMVm)?

  • Methodological Answer : Conduct dose-response curves for functional outputs (chemotaxis, ROS production) and calculate EC₅₀ values. Use alanine scanning mutagenesis to identify critical residues. For example, WKYMVm’s D-Met residue enhances stability and receptor affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported agonist potency across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell type, buffer pH, temperature). Validate peptide purity via mass spectrometry. Use internal controls (e.g., fMLF) to normalize inter-experiment variability. Meta-analysis of dose-response data (e.g., EC₅₀ ranges) can identify systemic biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.